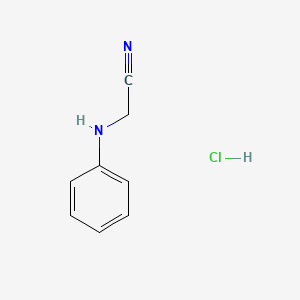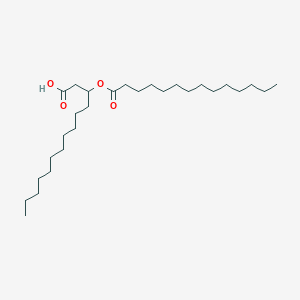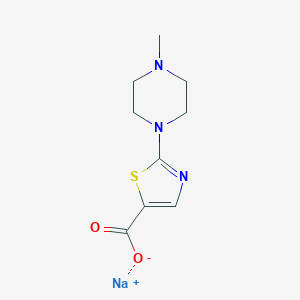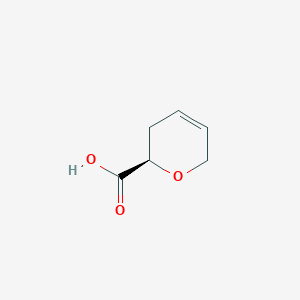
2-(Phenylamino)acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a phenylamino group and a hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)acetonitrile hydrochloride typically involves the reaction of phenylamine with chloroacetonitrile in the presence of a base. The reaction proceeds as follows:
- Phenylamine is reacted with chloroacetonitrile in an organic solvent such as ethanol.
- A base, such as sodium hydroxide, is added to facilitate the nucleophilic substitution reaction.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes:
- Condensation reaction using ammonium chloride, formaldehyde, acetic acid, and sodium cyanide as raw materials.
- The reaction mixture is cooled to below 0°C, and sodium cyanide solution is added dropwise.
- Acetic acid is then added, and the reaction is continued at below 0°C for 1-2 hours.
- The product is filtered, centrifuged, and mixed with hydrogen chloride methanol solution to obtain the hydrochloride salt .
化学反応の分析
Types of Reactions: 2-(Phenylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Condensation: The compound can undergo condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Catalysts such as natural halloysite nanotubes under solvent-free conditions.
Major Products:
Amides and Acids: Hydrolysis of the nitrile group.
Heterocyclic Compounds: Formation of nitrogen-containing heterocycles through condensation reactions.
科学的研究の応用
2-(Phenylamino)acetonitrile hydrochloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing various organic compounds and heterocycles.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Phenylamino)acetonitrile hydrochloride involves its interaction with molecular targets through its functional groups:
Nucleophilic Attack: The phenylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Hydrolysis: The nitrile group can be hydrolyzed, leading to the formation of amides or acids, which can further interact with biological targets.
類似化合物との比較
Aminoacetonitrile: Similar structure but lacks the phenyl group.
Cyanoacetamide Derivatives: Similar reactivity due to the presence of the nitrile group.
特性
IUPAC Name |
2-anilinoacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJRSUAEKXEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl N-[(2S)-2-hydroxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamate](/img/structure/B8266446.png)

![(13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[A]phenanthren-17(14H)-one](/img/structure/B8266458.png)





![3-Chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole](/img/structure/B8266495.png)

